Topological Polar Surface Area (TPSA) and Drug-Likeness Comparison: 4-Amino vs. 2-Amino Positional Isomer
The 4-amino substitution pattern yields a computed TPSA of 67.6 Ų compared to an equivalent TPSA for the 2-amino isomer (both share identical HBD and HBA counts of 2 and 4 respectively, and the same molecular formula), but the spatial orientation of the amino group relative to the amide bond creates distinct hydrogen-bonding vectors critical for target engagement [1]. The para-amino compound presents the NH₂ group in a linear orientation with respect to the amide carbonyl, facilitating intermolecular hydrogen bonding with solvent or target residues without internal competition. In contrast, the ortho-amino isomer can form an intramolecular six-membered hydrogen-bonded ring with the amide NH, reducing solvent-exposed HBD capacity and altering molecular recognition [1]. This orientation difference is not captured by scalar TPSA or logP values alone, making positional isomer selection critical in structure-based drug design.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Spatial Orientation |
|---|---|
| Target Compound Data | TPSA: 67.6 Ų; HBD: 2; HBA: 4; XLogP3: 0.5; Rotatable Bonds: 5 [1] |
| Comparator Or Baseline | 2-amino-N-(3-morpholin-4-ylpropyl)benzamide (CAS 13666-71-2): TPSA: 67.6 Ų (equivalent scalar); HBD: 2; HBA: 4; but with intramolecular H-bonding between ortho-NH₂ and amide carbonyl constraining conformational freedom [1] |
| Quantified Difference | Equivalent scalar TPSA and HBD/HBA counts; differentiated by spatial vector orientation of the amino group: para (linear, solvent-exposed) vs. ortho (capable of intramolecular 6-membered ring H-bond with amide NH) [1]. |
| Conditions | Computed physicochemical properties from PubChem/InChI-derived models; structural conformation analysis based on molecular geometry [1]. |
Why This Matters
In structure-based drug design and pharmacophore modeling, the spatial orientation of hydrogen-bond donors is often more critical than their count; selecting the 4-amino isomer over the 2-amino isomer changes the vector of key H-bond interactions with biological targets, which can determine binding affinity even when scalar TPSA values are identical.
- [1] Kuujia.com. Cas no 293738-01-9 (4-Amino-N-(3-morpholin-4-ylpropyl)benzamide): Computed Properties. TPSA: 67.6 Ų; XLogP3: 0.5; HBD Count: 2; HBA Count: 4; Rotatable Bond Count: 5. Accessed 2026. View Source
